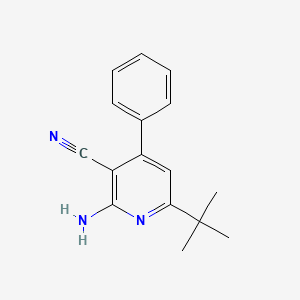

2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile

Descripción general

Descripción

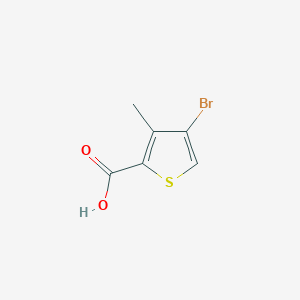

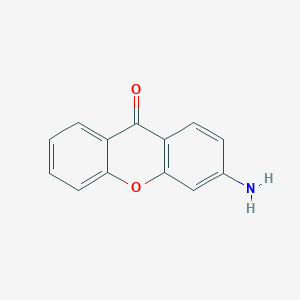

2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile is a compound that falls within the broader class of 2-aminopyridine derivatives. These compounds have been studied for various biological activities and are of interest in medicinal chemistry due to their potential therapeutic applications. For instance, 2-aminopyridine-3,5-dicarbonitrile compounds have been identified as inhibitors of prion replication in cultured cells, suggesting that similar structures could have significant biological relevance .

Synthesis Analysis

The synthesis of related 2-aminopyridine derivatives often involves reactions with various reagents to introduce different substituents into the pyridine scaffold. For example, the synthesis of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile was achieved by reacting 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidenemalononitrile . Another synthesis approach for 2-aminopyridine-3-carbonitriles involves the use of dienamine intermediates produced by the addition-elimination reaction of enamines to methoxymethylene malondinitrile .

Molecular Structure Analysis

The molecular structure of 2-aminopyridine derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of a related compound, 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate, revealed that molecules are joined by N—H⋯N hydrogen bonds, forming dimers with an (12) ring pattern . Such structural analyses are crucial for understanding the molecular interactions and properties of these compounds.

Chemical Reactions Analysis

The reactivity of 2-aminopyridine derivatives can be explored through their reactions with various reagents. The compound 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile has been shown to react with a range of reagents, including triethyl orthoformate, hydrazine hydrate, acetic anhydride, and others, to yield a variety of oxopyrazolinylpyridines, pyridopyrimidines, and pyridotriazine derivatives . These reactions demonstrate the versatility of the 2-aminopyridine scaffold in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyridine derivatives can be predicted and analyzed using computational methods such as Density Functional Theory (DFT). For example, a study on a novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile provided insights into its molecular geometry, electronic properties, and reactivity descriptors through quantum chemical calculations . Such analyses are essential for the design and development of new compounds with desired physical and chemical characteristics.

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s worth noting that compounds with similar structures have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to diverse biochemical changes.

Biochemical Pathways

Related compounds have been found to influence a broad range of pathways, suggesting that this compound may also interact with multiple biochemical pathways .

Result of Action

Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-16(2,3)14-9-12(11-7-5-4-6-8-11)13(10-17)15(18)19-14/h4-9H,1-3H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISJGGNIPNAXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358101 | |

| Record name | 2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338793-72-9 | |

| Record name | 2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B3032593.png)

![Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B3032599.png)

![2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone](/img/structure/B3032603.png)

![3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B3032604.png)